2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate typically involves the reaction of 2-hydroxynaphthalene with an appropriate aminoethyl phosphate derivative under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the reaction. After the reaction is complete, the product is isolated through filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the phosphate group can participate in phosphorylation reactions, which are crucial in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic Acid Methyl Ester
- **N-((4-chlorophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide
Uniqueness
2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and phosphate groups allows for versatile interactions with biological molecules, making it a valuable compound in various research fields .
Properties
CAS No. |
143023-15-8 |
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Molecular Formula |
C12H14NO5P |
Molecular Weight |
283.22 g/mol |
IUPAC Name |
2-[(2-hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H14NO5P/c14-11-6-5-9-3-1-2-4-10(9)12(11)13-7-8-18-19(15,16)17/h1-6,13-14H,7-8H2,(H2,15,16,17) |
InChI Key |
CCOLAPUKBIMBNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2NCCOP(=O)(O)O)O |
Origin of Product |
United States |
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